![molecular formula C15H24NO4- B15135839 8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic framework provides rigidity and stability, making it an interesting molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and a carboxylic acid group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group can be introduced by reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid may involve optimization of the synthetic route to ensure high yield and purity. This can include:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield.
Purification Techniques: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Substitution reactions yield various alkylated or acylated derivatives.
Oxidized or Reduced Products: Depending on the reaction conditions, various oxidized or reduced products can be formed.
科学研究应用
8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The spirocyclic structure can be used in the design of biologically active compounds, including enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid depends on its specific application. For example:
As a Protecting Group: The Boc group protects the amine functionality during synthetic transformations and can be selectively removed under acidic conditions.
As a Building Block: The spirocyclic structure provides rigidity and stability, which can influence the biological activity of the resulting compounds.
相似化合物的比较
Similar Compounds
8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure with slight variations in functional groups.
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid: Contains an additional oxygen atom in the spirocyclic ring.
8-tert-Butoxycarbonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains additional nitrogen atoms and a dione functionality.
Uniqueness
8-(tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it a versatile compound for various applications in organic synthesis and drug discovery.
属性
分子式 |
C15H24NO4- |
|---|---|
分子量 |
282.35 g/mol |
IUPAC 名称 |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1 |
InChI 键 |
XOUMCYVKNAETFA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)C(=O)[O-])CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


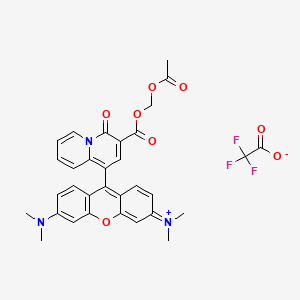
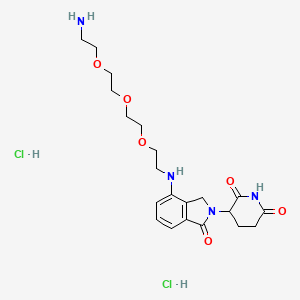
![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
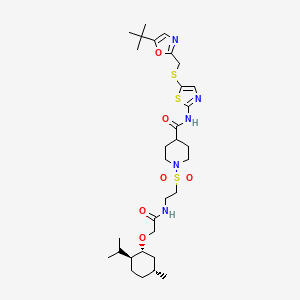
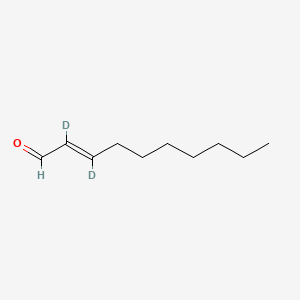
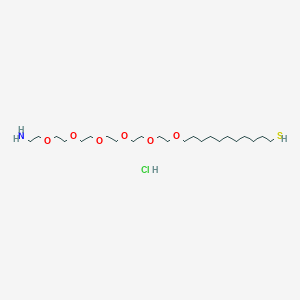
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
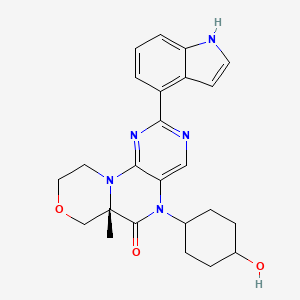

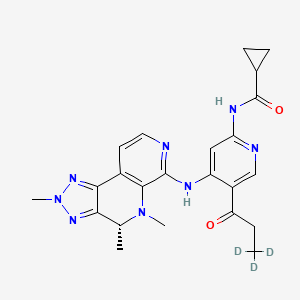
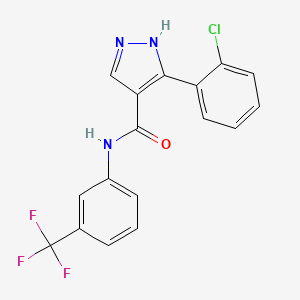
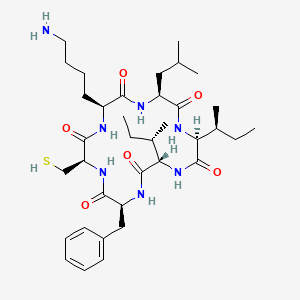
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
